1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic organic compound with a complex structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by cyclization and functional group modifications. The reaction conditions often require:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Lewis acids like aluminum chloride (AlCl₃)
Reagents: Alkyl halides, methylating agents
Temperature: Ranges from room temperature to reflux conditions
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This involves:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Green chemistry principles: Minimizing waste and using environmentally benign solvents and reagents
Automation: For precise control over reaction parameters and improved safety
Chemical Reactions Analysis
Types of Reactions
1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄)
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH)
Major Products
The major products depend on the specific reaction conditions but can include various substituted purine derivatives, which may have enhanced biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its purine-like structure makes it a candidate for interacting with various biological targets, including nucleic acids and proteins.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties. Researchers are exploring its use in developing new drugs for treating diseases such as cancer and viral infections.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include:
Signal transduction pathways: Modulating cellular responses
Metabolic pathways: Affecting the synthesis or degradation of biomolecules
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties
Theophylline: Used in respiratory diseases for its bronchodilator effects
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase
Uniqueness
1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its specific alkyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets compared to other purine derivatives.
Properties
IUPAC Name |
1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-6-7-8-9-10-11-23-17-19-15-14(24(17)13(3)12(2)20-23)16(25)22(5)18(26)21(15)4/h13H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNZVLZULGWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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